Home > Products > Screening Compounds P87076 > Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 71160-08-2

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-5092660
CAS Number: 71160-08-2
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The reaction is often carried out in a solvent like ethanol or refluxing acetic acid with ammonium acetate as a catalyst. [, ]

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could be employed to determine the preferred conformation and elucidate the structural features contributing to its biological activity. [, , , ]

Chemical Reactions Analysis
  • Oxidation: Leading to the formation of the corresponding pyridine derivative. []
  • Hydrolysis: Cleavage of the ester groups to yield the corresponding carboxylic acids. []
  • N-Alkylation: Introduction of various substituents at the nitrogen atom of the dihydropyridine ring. [, ]
Mechanism of Action

Given its structural similarity to other DHP calcium channel modulators, it's plausible that this compound might exert its effects by binding to the L-type voltage-gated calcium channels. The specific binding site and the affinity for these channels would need further investigation using techniques like radioligand binding assays and electrophysiology. [, , ]

Applications
  • Cardiovascular Research: As a tool compound to investigate the structure-activity relationship of DHPs on calcium channel modulation, potentially leading to novel therapies for hypertension, angina, and other cardiovascular disorders. [, , , , , ]
  • Anticonvulsant Activity: Preliminary screening for anticonvulsant activity could be conducted, given the known anticonvulsant properties of some DHPs. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

    Relevance: This compound shares the core 1,4-dihydropyridine ring structure with ethyl methyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The differences lie in the ester substituents (diethyl vs. ethyl methyl) and the aryl group at position 4 (3-nitrophenyl vs. 2-furyl) [, , , , , , , , , , , , , , , , , , , , , , , , ]. These structural variations can influence their pharmacological properties.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

    Compound Description: This compound is an asymmetric 1,4-dihydropyridine derivative known for its antihypertensive effects. It features a methyl ester at position 3, a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester at position 5, and a 3-nitrophenyl group at position 4 of the dihydropyridine ring [, ]. Studies have identified the (4S)-(+)-enantiomer as the active form for its antihypertensive action and ability to inhibit [3H]nimodipine binding to rat cardiac membranes.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (Manidipine)

    Compound Description: Manidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent. The (S)-(+)-enantiomer of manidipine exhibits significantly higher potency in antihypertensive activity and radioligand binding assays compared to the (R)-(-)-isomer []. This highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Methyl(ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Iodide

    Compound Description: These are permanently charged chiral 1,4-dihydropyridine derivatives designed as molecular probes for L-type calcium channels []. The compounds have alkyl linker chains of varying lengths (two or eight carbon atoms) attached to a quaternary ammonium group. The S-enantiomer exhibits greater potency compared to the R-enantiomer in blocking L-type Ca2+ channels in cardiac and neuronal cells.

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Hydrochloride (TC-81)

    Compound Description: TC-81 is a new calcium antagonist that shows potent, long-lasting, and slow-onset antihypertensive activity, particularly when administered orally [, , , ]. This compound demonstrates a stronger and longer-lasting antihypertensive effect than nicardipine in various hypertensive rat models. It exhibits high bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for long-term antihypertensive therapy.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

    Compound Description: NKY-722 is a water-soluble 1,4-dihydropyridine derivative with potent, slow-onset, and long-lasting antihypertensive activity [, ]. It effectively inhibits both endothelium-independent and endothelium-dependent contractions in isolated canine arteries, exhibiting a longer duration of action compared to nicardipine. This makes it a potentially valuable compound for treating hypertension, particularly due to its vasodilatory effects.

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This 1,4-dihydropyridine derivative incorporates a nitrooxy group in the ester side chain at position 3 []. The crystal structure of this compound reveals specific orientations of the carbonyl groups and the phenyl ring, providing insights into the conformational preferences of these molecules.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This symmetrical 1,4-dihydropyridine features two ethyl ester groups and a 3-cyanophenyl group at position 4 []. Structural analysis reveals non-planar arrangements of the rings within the molecule, suggesting conformational flexibility.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP is a dihydropyridine calcium antagonist that has shown potential in attenuating chronic pulmonary hypertension [, , , ]. Its mechanism of action involves the inhibition of free radical production and enhancement of nitric oxide levels in the lungs. DCDDP also exhibits antiserotonin effects, reducing the content of serotonin and the number of serotonin receptors in pulmonary tissue, which contributes to its efficacy in treating pulmonary hypertension.

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 is a 1,4-dihydropyridine derivative exhibiting protective effects against shock induced by intestinal ischemia-reperfusion injury []. Its benefits include a reduction in blood creatine kinase and lactate dehydrogenase levels, improved blood pressure recovery, and increased survival rates. Additionally, MN9202 demonstrates positive effects on red blood cell function, decreasing cytosolic free Ca2+ concentration, inhibiting membrane lipid peroxidation, and improving red blood cell deformability. These findings suggest its potential therapeutic use in conditions involving ischemia-reperfusion injury and thrombosis.

    Compound Description: KW-3049, also known as benidipine hydrochloride, is a calcium antagonist that effectively suppresses hypertension and shows potential in reducing cardiac hypertrophy without significantly affecting heart rate [, ]. It exhibits a more potent and longer-lasting antihypertensive effect compared to nicardipine. Unlike some other antihypertensive drugs, KW-3049 doesn't elevate plasma renin activity or plasma aldosterone concentration, suggesting a different mechanism of action. These characteristics make it a promising candidate for treating hypertension and preventing cardiac hypertrophy.

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

    Compound Description: FRC-8411 is a new dihydropyridine derivative with potent and long-lasting antihypertensive properties []. It demonstrates a gradual but sustained reduction in blood pressure in both conscious and anesthetized rats, surpassing the efficacy and duration of action of nifedipine, nicardipine, and diltiazem. Although FRC-8411 induces tachycardia as a side effect, it exhibits a desirable safety profile regarding cardiac conduction, as it doesn't affect the PQ interval of the ECG. Moreover, FRC-8411 demonstrates a potent calcium channel blocking effect in vascular smooth muscle.

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

    Compound Description: This compound is a fundamental building block in the synthesis of many 1,4-dihydropyridine derivatives, including various pharmaceuticals []. It serves as a hydride source in various chemical reactions and is often prepared through the Hantzsch synthesis.

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is a nifedipine analogue where the ester groups are replaced with 2-cyanoethyl groups []. It undergoes interesting degradation reactions under both basic and acidic conditions, leading to the formation of various heterocyclic compounds.

3‐Ethyl 5‐Methyl 1,4‐Dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is a bioisostere of amlodipine, a calcium channel blocker, and exhibits potent calcium channel antagonist activity []. The presence of the 2-hydroxyethoxymethyl group at the 2-position of the dihydropyridine ring is a notable structural feature.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    Compound Description: This class of compounds explores replacing the nitrophenyl group, commonly found in 1,4-dihydropyridine calcium channel blockers, with a pyridinyl group at the 4-position []. The study investigated the effects of different pyridinyl isomers (2-pyridinyl, 3-pyridinyl, 4-pyridinyl) and variations in the alkyl ester substituents on their calcium channel antagonist activity. Results indicated that the 2-pyridinyl analogues generally exhibited higher potency than 3-pyridinyl and 4-pyridinyl analogues. Additionally, increasing the size of the alkyl ester substituents enhanced activity.

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

    Compound Description: This class of compounds features a dihydropyridinyl substituent at the 4-position, adding another layer of complexity to the core 1,4-dihydropyridine structure []. The research explored the effects of different dihydropyridinyl isomers (1,2-dihydropyridinyl and 1,6-dihydropyridinyl) and variations in the alkyl ester groups on calcium channel antagonist activity.

Properties

CAS Number

71160-08-2

Product Name

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

5-O-ethyl 3-O-methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

InChI

InChI=1S/C16H19NO5/c1-5-21-16(19)13-10(3)17-9(2)12(15(18)20-4)14(13)11-7-6-8-22-11/h6-8,14,17H,5H2,1-4H3

InChI Key

OLXWQAXTBFSAHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OC)C)C

Solubility

34.1 [ug/mL]

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.